molecular formula C7H11N3O2 B1379949 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1462273-20-6

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1379949
CAS No.: 1462273-20-6
M. Wt: 169.18 g/mol
InChI Key: IXBXTYHVOPUUSF-UHFFFAOYSA-N
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Description

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1462273-20-6) is a heterocyclic building block with the molecular formula C 7 H 11 N 3 O 2 and a molecular weight of 169.18 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known to impart significant biological properties . The presence of both amino and carboxylic acid functional groups on the same carbon atom, adjacent to the heterocyclic ring, makes this molecule a versatile chiral synthon for constructing more complex chemical entities. It is suitable for nucleophilic reactions at the amine group and condensation or coupling reactions at the carboxylic acid, facilitating its use in drug discovery programs. Pyrazole derivatives are extensively investigated for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and potent antitumor effects . Specifically, such compounds have been studied as key scaffolds in developing inhibitors for critical cancer therapy targets like the EGFR and PI3K/AKT/mTOR signaling pathways . As a research tool, this amino acid derivative is ideal for exploring structure-activity relationships, designing targeted therapies, and as a precursor in synthesizing novel pyrazole-s-triazine hybrids and other fused heterocyclic systems . This product is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-2-(1,5-dimethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBXTYHVOPUUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, dihydropyrazole derivatives, and various substituted amides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds related to 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid exhibit potential anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A notable case study demonstrated that a derivative of this compound reduced the viability of cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects
Another significant application is in the development of anti-inflammatory drugs. The compound has shown promise in modulating inflammatory responses in various animal models. In one study, it was found to reduce the levels of pro-inflammatory cytokines in a mouse model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agricultural Science

Pesticide Development
In agricultural applications, this compound is being investigated for its potential use as a pesticide. Research indicates that derivatives of this compound can act as effective inhibitors of pest enzymes, leading to increased crop yields. A field trial demonstrated that crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls .

Plant Growth Regulation
Additionally, this compound has been studied for its effects on plant growth regulation. It has been observed to enhance root development and overall plant vigor when applied in certain concentrations. A comprehensive study highlighted its role in promoting the synthesis of growth hormones like auxins and gibberellins in treated plants .

Materials Science

Polymer Synthesis
In materials science, this compound is being explored for its role in polymer synthesis. It can be used as a monomer or additive to enhance the mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve tensile strength and thermal stability .

Nanocomposite Development
The compound is also being utilized in the development of nanocomposites for various applications including electronics and packaging materials. Studies indicate that nanocomposites containing this compound exhibit enhanced barrier properties against moisture and gases, making them suitable for food packaging applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Agricultural SciencePesticide DevelopmentEffective insect enzyme inhibitors
Plant Growth RegulationEnhances root development and vigor
Materials SciencePolymer SynthesisImproves tensile strength and thermal stability
Nanocomposite DevelopmentEnhanced barrier properties for packaging

Mechanism of Action

The mechanism of action of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid can be contextualized by comparing it to related pyrazole-acetic acid derivatives. Key differences lie in substituent groups, molecular weight, hydrogen-bonding capabilities, and physicochemical properties. Below is a detailed analysis supported by tabulated data.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents Purity
This compound C₇H₁₁N₃O₂ 185.19 Not provided 1,5-dimethylpyrazole, amino acetic acid N/A
2-[4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₅H₁₅F₂N₅O₂ 335.32 1006477-98-0 Difluoromethyl, methyl pyrazolo-pyridine 95%
2-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid C₁₃H₁₃F₂N₃O₂ 347.32 937607-18-6 4-Methoxyphenyl, difluoromethyl 95%
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₀N₂O₂ 202.21 35715-77-6 Phenyl group on pyrazole N/A
2-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic acid C₁₄H₂₀N₄O₂ 276.34 438218-34-9 Adamantyl group 95%
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.27 N/A Dichlorophenyl, amide group N/A

Key Observations:

Structural Complexity and Molecular Weight: The target compound has a simpler structure (MW: 185.19) compared to derivatives with fused pyrazolo-pyridine rings (e.g., MW: 335.32 in ).

Functional Groups and Hydrogen Bonding: The amino group in the target compound provides additional hydrogen-bonding donors, distinguishing it from analogs like 2-(1-phenylpyrazol-4-yl)acetic acid, which lacks this functionality . Amide-containing derivatives (e.g., the dichlorophenylacetamide in ) exhibit strong intermolecular N–H···O hydrogen bonds, forming dimers (R₂²(10) motifs). In contrast, the amino and carboxylic acid groups in the target compound may enable diverse hydrogen-bonding networks, influencing crystallinity and solubility.

Electronic Effects: Electron-withdrawing groups (e.g., difluoromethyl in ) increase acidity of the carboxylic acid and may enhance metabolic stability.

Synthetic Accessibility :

  • The synthesis of pyrazole-acetic acid derivatives often involves carbodiimide-mediated coupling (as seen in ) or cyclocondensation reactions. The absence of complex fused rings in the target compound may simplify its synthesis compared to pyrazolo-pyridine analogs.

Purity and Applications :

  • Most compounds listed have a purity of 95%, a standard for research-grade materials . The lack of biological data for the target compound limits direct application comparisons, but structural analogs are frequently explored in drug discovery for kinase inhibition or anti-inflammatory activity.

Biological Activity

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1462273-20-6) is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 1462273-20-6

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. Research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell lines:

Cancer TypeCell LineActivity Observed
Lung CancerA549Inhibition of cell proliferation
Breast CancerMDA-MB-231Significant antiproliferative effects
Liver CancerHepG2Cytotoxic effects
Colorectal CancerHCT116Growth inhibition

Studies have shown that compounds with similar structures exhibit significant cytotoxicity against these cancer types, suggesting a promising area for further investigation into this compound's potential as an anticancer agent .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. In particular, this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (IC50 μM)
2-amino-2-(1,5-dimethyl...)0.01 (COX-2)
Celecoxib0.02

This compound has demonstrated selective inhibition of COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies have shown that this compound exhibits significant activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.20

These results suggest that the compound could be developed into an effective antimicrobial agent .

Case Studies and Research Findings

Several research articles have focused on the synthesis and biological evaluation of pyrazole derivatives, including the target compound:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity in vitro against multiple cancer cell lines. The findings indicated that modifications in the pyrazole structure could enhance cytotoxicity .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of pyrazole derivatives. Results showed significant reduction in inflammation markers in treated groups compared to controls .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that some pyrazole derivatives could induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature control (273 K for intermediate stabilization) are critical to minimize side reactions. Purification via recrystallization or column chromatography is recommended for high-purity yields .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of 1,5-dimethylpyrazole precursors to avoid over-acylation .

Q. How can spectroscopic techniques (NMR, IR, XRD) characterize structural features of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring substitution pattern and acetic acid backbone. For example, the methyl groups on the pyrazole ring appear as singlets (~2.1–2.5 ppm), while the amino group resonates at ~5.5 ppm .
  • XRD : Single-crystal X-ray diffraction provides precise bond lengths and dihedral angles between the pyrazole ring and acetic acid moiety, critical for validating stereoelectronic effects .

Q. What biochemical interactions are hypothesized for this compound, and how are they tested?

  • Target Identification : Molecular docking studies with enzymes (e.g., cyclooxygenase-2) predict binding affinity. Validate via enzyme inhibition assays (IC50_{50} measurements) using fluorogenic substrates .
  • Mechanistic Probes : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics or fluorescence quenching to assess conformational changes in proteins .

Advanced Research Questions

Q. How do computational methods (DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?

  • DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient pyrazole rings may favor nucleophilic attacks at the acetic acid moiety .
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns trajectories to identify stable binding poses and key residues (e.g., hydrogen bonds with Ser530 in COX-2) .

Q. What strategies address regioselectivity challenges in functionalizing the pyrazole ring?

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at the 3-position to direct electrophilic attacks to the 4-position .
  • Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during acylation .

Q. How can contradictory data on biological activity be resolved?

  • Case Study : If one study reports anti-inflammatory activity (IC50_{50} = 10 µM) while another shows no effect, analyze assay conditions (e.g., cell line variability, solvent DMSO concentration). Cross-validate using orthogonal assays (e.g., ELISA for prostaglandin E2_2 vs. Western blot for COX-2 expression) .
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, incubation time) contributing to discrepancies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

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